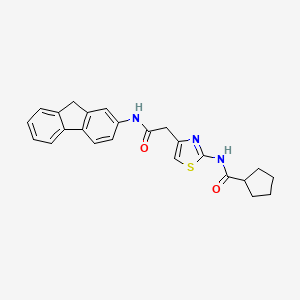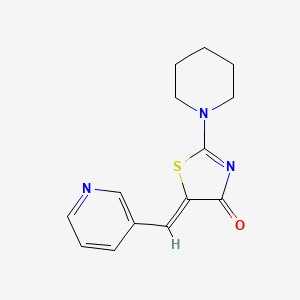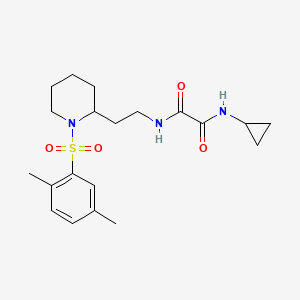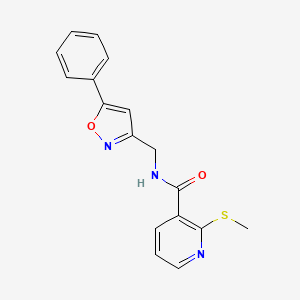![molecular formula C8H13NO2 B2860330 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one CAS No. 2411242-76-5](/img/structure/B2860330.png)
1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent neurotoxin that selectively targets and destroys dopaminergic neurons in the brain. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research involving compounds structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one focuses on the synthesis and detailed conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies show how the fusion of the lactone ring affects the overall conformation of the compounds, influencing their chemical and physical properties. For example, a study demonstrated the synthesis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, revealing how the size of the fused lactone ring (five-, six-, and seven-membered) dictates the cis or trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and impacts the piperidine ring's conformation (Alvarez-Larena et al., 1995).
Biomedical Applications
The structural motif of pyrazolo[3,4-b]pyridines, which share a core similarity with 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively studied for its biomedical applications. These heterocyclic compounds are highlighted for their versatility in drug design, owing to their presence in several synthetic drugs due to their broad biological activity. A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines emphasizes their importance in medicinal chemistry (Donaire-Arias et al., 2022).
Luminescence and Photophysical Properties
Studies on metal-organic complexes incorporating pyridine and pyrazole derivatives reveal significant insights into their luminescence and photophysical properties. For instance, silver-pyrazole complexes have been synthesized and characterized, exhibiting liquid crystal behavior and photoluminescence, making them potential candidates for optoelectronic applications. The detailed structural analysis provides insights into the molecular organization that underpins their mesophase and luminescent behavior (Ovejero et al., 2013).
Coordination Chemistry and Supramolecular Assemblies
The coordination chemistry of pyridine-based ligands, including those structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively explored. These studies have led to the development of novel coordination compounds and metal-organic frameworks (MOFs) with diverse applications, from catalysis to materials science. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines have been reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Propriétés
IUPAC Name |
1,3,4,4a,5,7,8,8a-octahydropyrano[3,4-c]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHRZFYHXBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)


![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)



![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)